Precision Synthesis of 3-amino-N-(4-aminophenyl)benzamide: A Technical Guide
Precision Synthesis of 3-amino-N-(4-aminophenyl)benzamide: A Technical Guide
The following technical guide details the synthesis of 3-amino-N-(4-aminophenyl)benzamide (CAS: 2657-93-4), a critical scaffold in the development of benzamide-class Histone Deacetylase (HDAC) inhibitors (e.g., Entinostat analogs).[1]
Executive Summary
Target Molecule: 3-amino-N-(4-aminophenyl)benzamide CAS: 2657-93-4 Molecular Formula: C₁₃H₁₃N₃O Key Application: Pharmacophore for Class I HDAC inhibitors; intermediate for polyamine synthesis.[1]
This guide prioritizes a Modular Protection Strategy . While direct coupling of phenylenediamines is theoretically possible, it invariably leads to polymerization and statistical mixtures.[1] The protocols below utilize orthogonal protecting groups to ensure regioselectivity, high purity (>98%), and scalability.
Strategic Analysis & Retrosynthesis
The synthesis hinges on the formation of the amide bond between a 3-substituted benzoic acid derivative and a 4-substituted aniline derivative.[1]
Retrosynthetic Logic
-
Disconnection: The amide bond (-CONH-).[1]
-
Fragment A (Acyl donor): 3-aminobenzoic acid.[1] Challenge: Self-polymerization if unprotected.[1] Solution: Use 3-nitrobenzoic acid as a masked aniline precursor.[1]
-
Fragment B (Nucleophile): 1,4-diaminobenzene (p-phenylenediamine).[1] Challenge: Double acylation.[1] Solution: Use N-Boc-1,4-phenylenediamine (tert-butyl (4-aminophenyl)carbamate) to desymmetrize the diamine.[1]
Pathway Visualization
Figure 1: Retrosynthetic breakdown utilizing orthogonal masking groups (Nitro and Boc) to prevent polymerization.[1]
Master Protocol: The Boc-Protection Route
This route is the "Gold Standard" for research and drug development due to its mild conditions and ease of purification.[1]
Phase 1: Amide Coupling
Objective: Synthesize tert-butyl (4-(3-nitrobenzamido)phenyl)carbamate.
-
Reagents:
Protocol:
-
Dissolve 3-nitrobenzoic acid (1.67 g, 10 mmol) in anhydrous DMF (20 mL) under N₂ atmosphere.
-
Add EDC[1]·HCl (2.30 g, 12 mmol) and HOBt (1.62 g, 12 mmol).[1] Stir at 0°C for 30 minutes to activate the acid.
-
Add N-Boc-1,4-phenylenediamine (2.08 g, 10 mmol) followed by DIPEA (3.5 mL).
-
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Workup: Pour the mixture into ice-water (200 mL). A yellow precipitate will form.[1] Filter the solid, wash with water (3x) and 5% NaHCO₃ solution.[1]
Phase 2: Nitro Reduction
Objective: Synthesize tert-butyl (4-(3-aminobenzamido)phenyl)carbamate.
-
Reagents:
-
Phase 1 Product
-
10% Pd/C (10 wt% loading)
-
Hydrogen Gas (balloon or 1 atm)
-
Solvent: Methanol/THF (1:1)[1]
-
Protocol:
-
Dissolve the nitro-intermediate (3.57 g, 10 mmol) in MeOH/THF (50 mL).
-
Add 10% Pd/C (350 mg) cautiously under argon flow (pyrophoric risk).
-
Purge the vessel with H₂ gas and stir under H₂ atmosphere (balloon pressure) at RT for 4–6 hours.
-
Monitoring: TLC should show the disappearance of the non-polar nitro compound and appearance of a polar fluorescent amine spot.[1]
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate to obtain the off-white solid.[1]
-
Yield: ~95%.
Phase 3: Boc Deprotection
Objective: Isolate 3-amino-N-(4-aminophenyl)benzamide.
Protocol:
-
Dissolve the Boc-intermediate in DCM (20 mL).
-
Add TFA (5 mL) dropwise at 0°C.
-
Stir at room temperature for 2 hours.
-
Workup (Critical): Concentrate to remove excess TFA. The residue is the TFA salt.[1]
-
Neutralization: Redissolve in minimal water/methanol, cool to 0°C, and adjust pH to ~9 with saturated NaHCO₃ or 1M NaOH.
-
Extract with Ethyl Acetate (3x) or filter the precipitated free base if concentration is high.[1]
-
Purification: Recrystallize from Ethanol/Water if necessary.
Alternative Industrial Route (Acetanilide Method)
For larger scales where Boc reagents are cost-prohibitive, the Acetanilide Route is preferred.[1]
Workflow:
-
Acylation: 3-Nitrobenzoyl chloride + 4-Aminoacetanilide → N-(4-acetamidophenyl)-3-nitrobenzamide.[1]
-
Note: The amino group (-NH₂) reacts preferentially over the acetamide (-NHAc).[1]
-
-
Reduction: Fe/Acetic acid or H₂/Pd-C → N-(4-acetamidophenyl)-3-aminobenzamide.[1]
-
Hydrolysis: Acidic hydrolysis (HCl/EtOH, reflux).[1]
Experimental Data Summary
| Parameter | Boc Route (Recommended) | Acetanilide Route |
| Overall Yield | 65–75% | 50–60% |
| Purity | >98% (HPLC) | 90–95% (Requires recrystallization) |
| Step Count | 3 | 3 |
| Key Risk | Cost of reagents | Selectivity during hydrolysis |
| Appearance | Off-white to pale yellow solid | Yellowish solid |
| Melting Point | 150–151 °C | 148–150 °C |
Process Visualization
Figure 2: Step-by-step reaction workflow for the Boc-protection strategy.
Troubleshooting & Quality Control
Oxidation of Phenylenediamines[1]
-
Issue: The final product and the phenylenediamine starting material are prone to air oxidation (turning purple/black).
-
Solution: Perform all coupling and deprotection steps under Nitrogen or Argon.[1] Store the final product in amber vials at -20°C.
Solubility
-
Issue: The "Double Amine" product can be polar.
-
Solution: If extraction with EtOAc is difficult, use a mixture of CHCl₃/Isopropanol (3:[1]1) for extraction from the neutralized aqueous phase.[1]
Characterization (Expected NMR)
-
¹H NMR (DMSO-d₆):
References
-
ChemicalBook. (2023).[1] 3-AMINO-N-(4-AMINOPHENYL)-BENZAMIDE Properties and Synthesis.Link[1]
-
National Institutes of Health (NIH). (2010).[1] Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Bioorg.[1][3] Med. Chem. Lett. Link
-
Google Patents. (2014).[1] CN104193646A - Preparation method of p-aminobenzamide derivatives.[1]Link[1]
-
GuideChem. (2023).[1] CAS 2657-93-4 Synthesis Routes.[1]Link[1]
Sources
- 1. 3-AMINO-N-(4-AMINOPHENYL)-BENZAMIDE | 2657-93-4 [chemicalbook.com]
- 2. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
